1-Chloro-4-fluoroisoquinolin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

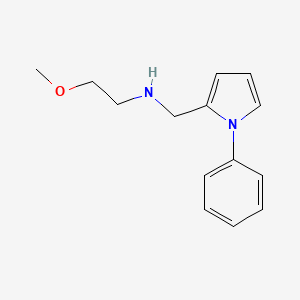

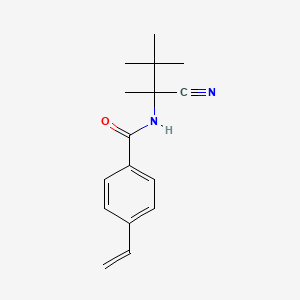

1-Chloro-4-fluoroisoquinolin-7-amine is a chemical compound with the CAS Number: 2248333-60-8 . It has a molecular weight of 196.61 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of amines, such as this compound, can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide .Molecular Structure Analysis

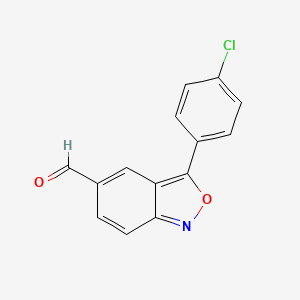

The InChI code for this compound is1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis

Amines, like this compound, can undergo a variety of reactions. Some of these reactions include the reduction of nitriles or amides, S N 2 reactions with alkyl halides, and nucleophilic attack by an azide ion on an alkyl halide .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 196.61 .科学的研究の応用

Synthesis and Medicinal Applications

Isoquinoline derivatives have been synthesized for their potential medicinal applications. For example, the synthesis of 4-aminoquinoline derivatives has shown cytotoxic effects on human breast tumor cell lines, indicating their potential as anticancer agents. A specific compound in this series was notably potent against MDA-MB 468 cells, highlighting the versatility of isoquinoline scaffolds in drug development (Haiwen Zhang et al., 2007).

Antibacterial Properties

New 8-nitrofluoroquinolone models were prepared and exhibited interesting antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives showed good activity against S. aureus, suggesting the importance of lipophilic groups in enhancing antibacterial efficacy (Y. Al-Hiari et al., 2007).

Structural and Chemical Properties

The study of 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives has contributed to understanding the steric and electronic effects in isoquinoline compounds. These insights are valuable for designing new materials and pharmaceuticals with specific properties (S. Ohba et al., 2012).

Antidepressant-Like Effects

Research on 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) has shown it to reverse the reduction in self-care behavior induced by maternal separation stress in rats, demonstrating its potential as an antidepressant. The effects were mediated by modulating the glutamatergic/GABAergic systems, indicating the therapeutic potential of isoquinoline derivatives in treating depression (A. Pesarico et al., 2017).

Organic Synthesis Applications

Isoquinoline derivatives have also found applications in organic synthesis, such as in redox annulations involving dual C–H bond functionalization. This highlights the role of isoquinoline scaffolds in developing new synthetic methodologies (Zhengbo Zhu & D. Seidel, 2017).

作用機序

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

1-chloro-4-fluoroisoquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYBZBOXHYEQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2877290.png)

![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)

![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)